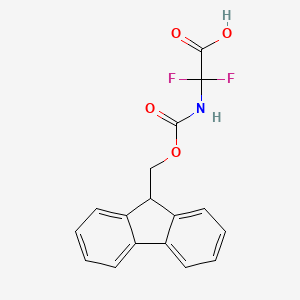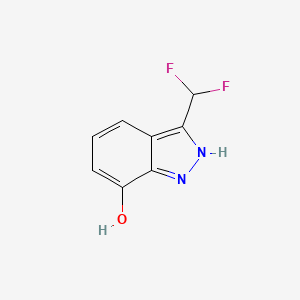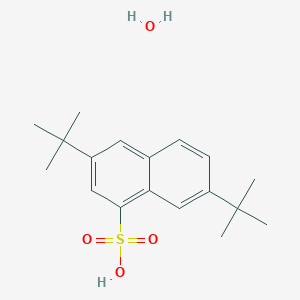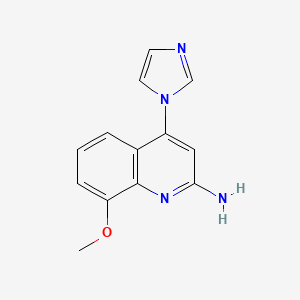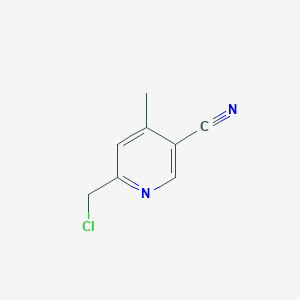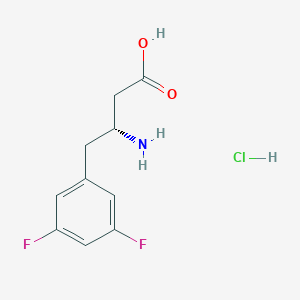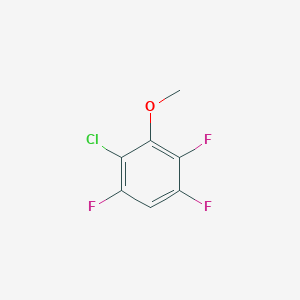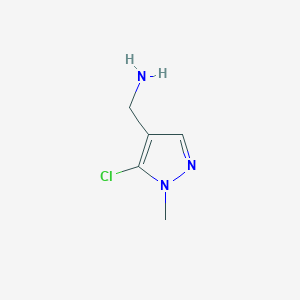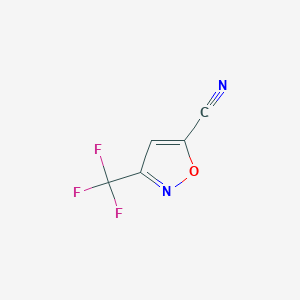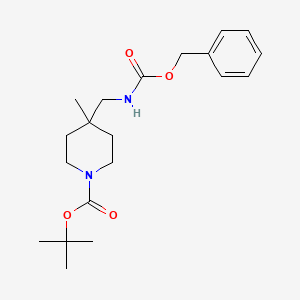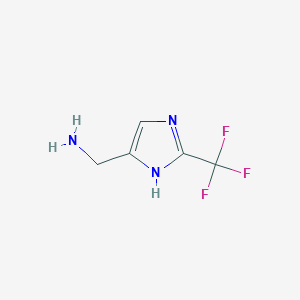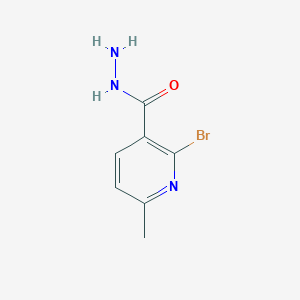
(3-Aminophenyl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl)methanediol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)methanediol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 3-nitrophenol using catalytic hydrogenation or chemical reduction methods can yield this compound . Another method involves the direct hydroxylation of 3-aminophenol under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These catalysts facilitate the hydrogenation of nitro compounds to produce the desired aminophenol derivative .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminophenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different aminophenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aminophenol derivatives, quinones, and substituted phenols .
Aplicaciones Científicas De Investigación
(3-Aminophenyl)methanediol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-Aminophenyl)methanediol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate enzyme activities, receptor functions, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminophenol: Similar structure but with the amino group at the ortho position.
4-Aminophenol: Similar structure but with the amino group at the para position.
Methanediol: Simplest geminal diol with two hydroxyl groups attached to a single carbon atom
Uniqueness
(3-Aminophenyl)methanediol is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that differ from other aminophenol derivatives .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(3-aminophenyl)methanediol |
InChI |
InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7,9-10H,8H2 |
Clave InChI |
VLWJROXJIROAIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


